4,6-O-Benzyliden-D-glucose

Übersicht

Beschreibung

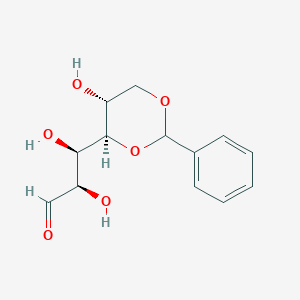

4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative known for its significant biological activities, including anticancer properties . It is a modified form of D-glucose where the hydroxyl groups at positions 4 and 6 are protected by a benzylidene group, forming a cyclic acetal. This modification enhances its stability and reactivity, making it a valuable intermediate in carbohydrate chemistry .

Wissenschaftliche Forschungsanwendungen

4,6-O-Benzylidene-D-glucose has diverse applications in scientific research:

Wirkmechanismus

Target of Action

4,6-O-Benzylidene-D-glucose is a benzaldehyde derivative It is known to exhibit anticancer effects , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

It is known to be a benzaldehyde derivative with anticancer effects . Benzaldehyde derivatives have been reported to inhibit protein synthesis , which could potentially explain the anticancer effects of 4,6-O-Benzylidene-D-glucose

Biochemical Pathways

Given its reported anticancer effects , it is plausible that this compound interferes with pathways involved in cell growth and division

Result of Action

4,6-O-Benzylidene-D-glucose has been reported to have anticancer effects This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation

Biochemische Analyse

Biochemical Properties

4,6-O-Benzylidene-D-glucose plays a role in biochemical reactions, particularly in the context of cancer research . It has been reported to inhibit protein synthesis

Cellular Effects

The cellular effects of 4,6-O-Benzylidene-D-glucose are primarily related to its anticancer activity . It has been shown to inhibit protein synthesis, which can affect various cellular processes

Molecular Mechanism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, followed by cyclization to form the benzylidene acetal . The reaction conditions often include:

Solvent: Methanol or ethanol

Catalyst: Sulfuric acid or hydrochloric acid

Temperature: Room temperature to 50°C

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of 4,6-O-Benzylidene-D-glucose follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: to ensure efficient mixing and reaction control.

Purification steps: such as crystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

4,6-O-Benzylidene-D-glucose undergoes various chemical reactions, including:

Oxidation: The benzylidene group can be oxidized to form benzaldehyde derivatives.

Reduction: Reduction of the benzylidene group can yield the corresponding alcohol.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substituting Agents: Halogens, nucleophiles

Major Products:

Oxidation Products: Benzaldehyde derivatives

Reduction Products: Benzyl alcohol derivatives

Substitution Products: Various substituted benzylidene derivatives

Vergleich Mit ähnlichen Verbindungen

4,6-O-Benzylidene-D-glucose is unique due to its specific benzylidene protection at positions 4 and 6. Similar compounds include:

- 4,6-O-Benzylidene-D-mannose

- 4,6-O-Benzylidene-D-galactose

- 4,6-O-Benzylidene-D-fructose

These compounds share the benzylidene protection but differ in the sugar moiety, leading to variations in their reactivity and applications . The uniqueness of 4,6-O-Benzylidene-D-glucose lies in its specific reactivity and stability, making it a valuable tool in carbohydrate chemistry and related fields .

Biologische Aktivität

4,6-O-Benzylidene-D-glucose (BG) is a synthetic derivative of D-glucose, notable for its potential biological activities and applications in carbohydrate chemistry. This compound is primarily recognized for its role as an intermediate in the synthesis of various carbohydrates and its utility in glycosylation reactions. This article delves into the biological activity of 4,6-O-benzylidene-D-glucose, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Synthesis

4,6-O-Benzylidene-D-glucose is formed by the reaction of D-glucose with benzaldehyde under acidic conditions, which protects the hydroxyl groups at the 4th and 6th positions while leaving other functional groups available for further modifications. The general reaction can be represented as follows:

This modification results in a cyclic structure that enhances stability and selectivity in subsequent chemical reactions.

Anticancer Properties

Research indicates that 4,6-O-benzylidene-D-glucose exhibits anticancer activity . It has been shown to inhibit protein synthesis in human cell lines (NHIK 3025), similar to benzaldehyde but without affecting metaphase progression. This inhibition leads to a reduction in cell-cycle progression during interphase, primarily due to decreased protein synthesis rates .

Enzyme Inhibition

BG has been identified as a potent inhibitor of dibutyltin oxide, an enzyme involved in energy metabolism. This inhibition suggests potential applications in metabolic disorders and cancer therapy . The compound's ability to modulate enzyme activity underlines its significance in biochemical pathways.

Glycosylation Reactions

As a glycosyl donor, 4,6-O-benzylidene-D-glucose facilitates the formation of glycosidic bonds essential for synthesizing complex carbohydrates. These reactions are crucial for constructing oligosaccharides that play significant roles in various biological processes, including cell signaling and immune responses.

Case Studies and Research Findings

A study investigating the effects of BG on cell-cycle kinetics revealed that while it inhibited protein synthesis similarly to benzaldehyde, it did not hydrolyze into free benzaldehyde when in contact with cells. This finding suggests that BG acts directly without being metabolized into other forms .

Another research effort highlighted its role as a scaffold for drug development due to its unique structural properties that allow selective reactivity and stability compared to other sugar derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to 4,6-O-benzylidene-D-glucose:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-O-Benzyl-D-glucose | Benzyl group at the 2 position | Different reactivity profile; often used for α-glycosides |

| 3-O-Benzyl-D-glucose | Benzyl group at the 3 position | Variations in selectivity during glycosylation reactions |

| D-Mannose | An epimer of D-glucose | Different biological activity; often used in immunology |

The dual protection at both the 4th and 6th positions of BG enhances its stability and reactivity compared to other derivatives, making it particularly valuable in synthetic carbohydrate chemistry.

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952932 | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30688-66-5 | |

| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4,6-O-Benzylidene-D-glucose used in synthesizing biologically relevant molecules?

A1: This compound serves as a chiral building block for constructing complex molecules. For instance, it's utilized in the synthesis of aldotetronic acid-based hydroxamic acids, which act as inhibitors of the bacterial enzyme LpxC []. LpxC is a key enzyme in the biosynthesis of lipopolysaccharide, an essential component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of novel antibiotics.

Q2: What are the structural characteristics of 4,6-O-Benzylidene-D-glucose and its spectroscopic properties?

A2: While the provided research excerpts don't delve into the complete spectroscopic characterization of 4,6-O-Benzylidene-D-glucose, its structure is key to its applications. It is a glucose derivative where the 4 and 6 positions of the sugar ring are protected as a cyclic acetal with benzaldehyde. This protection strategy is commonly employed in carbohydrate chemistry to selectively manipulate other hydroxyl groups in the molecule.

Q3: How does the structure of derivatives based on 4,6-O-Benzylidene-D-glucose affect their biological activity?

A3: The structure-activity relationship (SAR) is crucial in understanding how modifications to the parent compound impact its biological effects. In the development of LpxC inhibitors, researchers synthesized a series of aldotetronic acid-based hydroxamic acids starting from 4,6-O-Benzylidene-D-glucose [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.